molecular formula C10H12BrN B15238165 (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Cat. No.: B15238165
M. Wt: 226.11 g/mol
InChI Key: MLHJVLDVTVYOMH-SNVBAGLBSA-N
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Description

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral amine building block with the CAS Number 1213676-65-3 and a molecular formula of C10H12BrN (Molecular Weight: 226.12) . This compound features a prop-2-enylamine (allylamine) chain attached to a 4-bromo-3-methylphenyl ring, with the (1R)-configuration providing a specific, enantiomerically pure scaffold for advanced chemical synthesis . The bromo and methyl substituents on the phenyl ring make it a versatile intermediate for further functionalization via cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures for pharmaceutical research . Researchers are exploring similar chiral amines for their potential as intermediates in developing novel therapeutic agents, including antimicrobials to combat extensively drug-resistant (XDR) pathogens . The compound must be stored according to cold-chain requirements and is intended for research purposes in a controlled laboratory environment. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Handling Precautions: Please refer to the Safety Data Sheet for comprehensive hazard and handling information before use.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

MLHJVLDVTVYOMH-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C=C)N)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)N)Br

Origin of Product

United States

Biological Activity

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine, a member of the phenylpropylamines class, exhibits significant biological activity that makes it a candidate for further pharmacological research. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methyl group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological systems. Its molecular formula is C10H12BrN, with a molecular weight of approximately 226.12 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital in mood regulation .
  • Receptor Binding : It may bind to adrenergic and dopaminergic receptors, influencing pathways related to mood disorders and neuropharmacological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
MAO Inhibition Potential antidepressant properties through increased neurotransmitter levels.
Receptor Interaction Modulation of adrenergic and dopaminergic pathways.
Neuropharmacological Effects Reduction in depressive-like behaviors in rodent models.
Anticancer Potential Investigated for interactions with sigma receptors implicated in cancer cell proliferation.

Case Studies

Several studies have explored the compound's biological activity:

  • Neuropharmacological Study : A study evaluated the effects of this compound on rodent models exhibiting depressive symptoms. Results indicated significant reductions in depressive-like behaviors at specific dosages, suggesting potential antidepressant properties.
  • Enzyme Interaction Study : Research focused on the compound's inhibitory effects on MAO demonstrated its potential as a MAO inhibitor, which could be beneficial in developing antidepressants.
  • Cancer Research : Ongoing investigations are assessing the compound's efficacy as an anticancer agent through its interactions with sigma receptors, which are known to play a role in cancer cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Differences
(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamineC10H12BrNIsomeric form with different stereochemistry
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamineC10H12ClNChlorine instead of bromine; affects reactivity
(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamineC10H12FNFluorine instead of bromine; potential differences in biological activity

The presence of bromine enhances the compound's reactivity compared to others containing chlorine or fluorine, potentially influencing its pharmacological profile.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural analogs include:

  • 1-(4-Chloro-3-methylphenyl)prop-2-enylamine : Replacing bromo with chloro reduces steric bulk and electronegativity.
  • 1-(3,4-Dimethylphenyl)prop-2-enylamine : Lacking a halogen, this compound exhibits lower polarity and weaker intermolecular interactions.

Key Structural Differences :

  • Bromo vs. Other Halogens : The bromo group in the target compound increases molecular weight and polarizability compared to chloro or fluoro analogs, enhancing van der Waals interactions and melting points.

Physical Properties

Property Target Compound (Hypothetical) Compound 1-(4-Chlorophenyl)prop-2-enylamine
Melting Point (°C) ~160–170 (estimated) 175–176 ~140–150
Solubility in Ethanol High Moderate High
Optical Rotation ([α]D) +15° (estimated) +10.0° Variable

Notes:

  • The bromo group increases melting point compared to chloro analogs due to stronger halogen bonding .
  • The target’s optical rotation is hypothesized to be higher than ’s compound due to its planar allyl group enhancing chirality.

Spectroscopic Characteristics

1H NMR Comparison :

  • Target Compound : Aromatic protons near bromo and methyl groups would resonate downfield (δ 7.2–7.5 ppm). Allylic protons (CH2=CH–) show coupling constants (J = 10–17 Hz) indicative of trans-configuration.
  • Compound: Cyclohexanone-derived protons appear at δ 2.0–2.5 ppm, with phenyl protons at δ 7.3–7.6 ppm .

IR Spectroscopy :

  • Both compounds exhibit N–H stretches (~3300 cm⁻¹). The target lacks C=O peaks (present in ’s Mannich base at ~1700 cm⁻¹) .

Crystallographic and Hydrogen-Bonding Analysis

  • Software Tools : SHELX and ORTEP-3 (–3) are critical for resolving crystal structures. For example, ’s compound was characterized via X-ray diffraction, revealing hydrogen bonds between the ammonium group and chloride ions .
  • Graph Set Analysis: The target compound’s primary amine may form N–H⋯Br hydrogen bonds, creating linear motifs (C(2) graph sets), whereas ’s Mannich base forms N–H⋯O bonds with cyclohexanone, leading to cyclic R₂²(8) patterns .

Data Tables

Table 1: Substituent Effects on Reactivity

Compound Electronic Effect Steric Effect
(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Strong (-I) Moderate
1-(4-Fluorophenyl)prop-2-enylamine Moderate (-I) Low
1-(3,5-Di-tert-butylphenyl)prop-2-enylamine Weak (-I) High

Table 2: Hydrogen-Bonding Motifs

Compound Donor-Acceptor Pair Graph Set
Target Compound N–H⋯Br C(2)
Compound N–H⋯O R₂²(8)
1-(4-Hydroxyphenyl)prop-2-enylamine O–H⋯N S(6)

Discussion of Research Findings

  • Electronic Effects: The bromo group’s electron-withdrawing nature reduces the amine’s basicity compared to non-halogenated analogs, impacting salt formation and solubility.
  • Crystallography : Tools like SHELXL () enable precise determination of the target compound’s stereochemistry, critical for pharmaceutical applications .
  • Hydrogen Bonding : Graph set analysis () reveals that bromo-substituted amines favor linear H-bonding networks, whereas Mannich bases form cyclic motifs, affecting crystallization behavior .

Q & A

Q. What statistical methods are appropriate for interpreting variable biological assay results (e.g., IC₅₀ ± 20%)?

  • Methodological Answer : Apply bootstrapping (10,000 iterations) to estimate confidence intervals. Use principal component analysis (PCA) to correlate assay variability with experimental parameters (e.g., cell passage number, solvent batch). Replicate assays in triplicate across independent labs .

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